

Atrasentan for IgA Nephropathy: A Deep Dive into Pathophysiology and Therapeutic Mechanism

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Compound of Interest		
Compound Name:	Atrasentan	
Cat. No.:	B1665830	Get Quote

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Basel, Switzerland – December 2, 2025 – This technical whitepaper provides a comprehensive overview of the pathophysiology of Immunoglobulin A (IgA) nephropathy and the therapeutic mechanism of **Atrasentan**, a selective endothelin A (ETA) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key experimental data, and outlines detailed methodologies to support ongoing research and development in the field.

The Pathophysiology of IgA Nephropathy: A Multi-Hit Process

IgA nephropathy (IgAN), the most common primary glomerulonephritis globally, is recognized as an autoimmune disease.[1][2][3] The prevailing "four-hit hypothesis" outlines a sequence of pathogenic events that lead to kidney damage.[1][2]

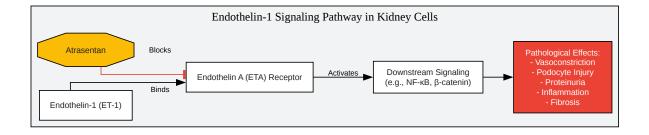
- Hit 1: Elevated Galactose-Deficient IgA1 (Gd-IgA1): Individuals with IgAN have increased levels of circulating IgA1 molecules with O-glycans in the hinge region that are deficient in galactose.
- Hit 2: Autoantibody Production: The immune system recognizes these aberrant Gd-IgA1
 molecules as neoantigens, leading to the production of IgG autoantibodies that specifically

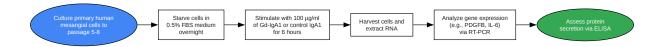


target them.

- Hit 3: Formation of Immune Complexes: The binding of these IgG autoantibodies to Gd-IgA1
 results in the formation of pathogenic circulating immune complexes.
- Hit 4: Mesangial Deposition and Renal Injury: These immune complexes deposit in the
 glomerular mesangium, triggering a cascade of inflammatory responses, including mesangial
 cell proliferation, extracellular matrix expansion, and complement activation, ultimately
 leading to glomerular and tubulointerstitial inflammation and fibrosis. This inflammatory
 cascade results in podocyte injury, proteinuria, and a progressive decline in kidney function.







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- 3. Atrasentan shows positive interim results in IgA nephropathy: ALIGN phase 3 trial Medical Conferences [conferences.medicom-publishers.com]
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